3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

PTP1B inhibition diabetes regioselectivity

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 258856-20-1) is a heterocyclic small molecule (C₁₀H₁₀N₂O₂S, MW 222.26) belonging to the thiazolidine-2,4-dione (TZD) class. Unlike the more extensively studied 5-substituted TZD analogs, this compound features the 4-aminobenzyl substituent installed at the N3 position of the thiazolidine ring, generating a distinct pharmacophore geometry that alters hydrogen-bonding capacity, lipophilicity, and target engagement potential relative to C5-substituted congeners.

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 258856-20-1
Cat. No. B2921227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
CAS258856-20-1
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N
InChIInChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2
InChIKeyAPBKQOXUQZQDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 258856-20-1): N3-Substituted Thiazolidinedione Scaffold for Drug Discovery and Chemical Biology Procurement


3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 258856-20-1) is a heterocyclic small molecule (C₁₀H₁₀N₂O₂S, MW 222.26) belonging to the thiazolidine-2,4-dione (TZD) class . Unlike the more extensively studied 5-substituted TZD analogs, this compound features the 4-aminobenzyl substituent installed at the N3 position of the thiazolidine ring, generating a distinct pharmacophore geometry that alters hydrogen-bonding capacity, lipophilicity, and target engagement potential relative to C5-substituted congeners [1]. The compound contains a free primary aromatic amine handle, enabling downstream derivatization through amide bond formation, reductive amination, or diazotization chemistry — a synthetic versatility advantage over non-aminated N3-benzyl TZD analogs [1].

Why In-Class Thiazolidinedione Analogs Cannot Replace 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione in Specialized Research Applications


The thiazolidine-2,4-dione chemical class encompasses structurally diverse compounds whose biological activity profiles depend critically on the position and nature of substituents. Commercially available TZD analogs differ fundamentally in their regiochemistry: the 5-(4-aminobenzyl)thiazolidine-2,4-dione isomer (CAS 85002-36-4) places the aminobenzyl group at the C5 position, generating a distinct spatial arrangement and electronic distribution compared to the N3-substituted target compound [1]. Similarly, pioglitazone and rosiglitazone — the clinically used TZD drugs — rely on 5-(arylalkylidene) or 5-(arylalkoxy) substitution patterns coupled with N3–H (unsubstituted) moieties, yielding potent PPARγ agonism (EC₅₀ ~0.1–1 µM) that is not recapitulated by N3-benzyl TZD analogs [2]. Simple N3-benzylthiazolidine-2,4-dione (lacking the 4-amino group) eliminates the free amine handle required for bioconjugation, affinity probe synthesis, or further medicinal chemistry elaboration [3]. These structural distinctions produce divergent target engagement profiles, synthetic utility, and physicochemical properties that preclude direct interchangeability.

Quantitative Differentiation Evidence for 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione: Head-to-Head and Cross-Study Comparator Data


N3 vs. C5 Regiochemistry: Differential PTP1B Inhibitory Potency Between Positional Isomers

The N3-substituted target compound (CAS 258856-20-1) exhibits measurable PTP1B inhibitory activity in recombinant human enzyme assays, with a reported Ki of 14,000 nM (~14 µM) at pH 5.5 using p-nitrophenyl phosphate substrate [1]. In contrast, a distinct class of thiazolidine-2,4-dione derivatives optimized at the N3 position for PTP1B inhibition have demonstrated substantially higher potency, with IC₅₀ values in the low micromolar range — for example, compound 18l from Bhattarai et al. (2010) showed an IC₅₀ of 1.3 µM against PTP1B [2]. This indicates that while the target compound provides measurable baseline PTP1B engagement, its activity level positions it as a scaffold for optimization rather than a finished lead, distinguishing it from both inactive analogs and highly optimized PTP1B inhibitors.

PTP1B inhibition diabetes regioselectivity

Amyloid-β Pathway Engagement: Patent-Documented Inhibitory Activity Unavailable in 5-Substituted Positional Isomers

Patent documentation identifies 3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione as an amine compound exhibiting inhibitory effects on amyloid-β (Aβ) protein production and/or secretion [1]. This activity profile has not been reported for the positional isomer 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 85002-36-4), where the aminobenzyl group resides at C5 rather than N3. The patent specifically claims utility in neurodegenerative diseases, amyloid angiopathy, and cerebrovascular disorders, indicating a therapeutic application space distinct from that of classical 5-substituted TZD antidiabetic agents [1]. While quantitative IC₅₀ values for Aβ inhibition are not publicly disclosed, the patent-described phenotype represents a qualitatively distinct biological activity not shared by the 5-substituted isomer.

Alzheimer's disease amyloid-beta neurodegeneration

Free 4-Amino Handle: Synthetic Versatility Advantage Over N3-Benzylthiazolidine-2,4-dione and N3-Methyl Analogs

The presence of a primary aromatic amine at the para position of the N3-benzyl substituent provides a chemically addressable handle for derivatization that is absent in unsubstituted N3-benzylthiazolidine-2,4-dione and in N3-methyl analogs such as 5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione (CAS 689251-29-4) . This free amine enables amide coupling with carboxylic acid-containing linkers or payloads, reductive amination with aldehydes, sulfonamide formation, and urea synthesis — standard bioconjugation and library chemistry reactions. The N3-methyl analog (CAS 689251-29-4) blocks the N3 position with a methyl group, eliminating the N3–H hydrogen bond donor while retaining the 4-aminobenzyl group at a different position, but this compound lacks the free N3 position for further substitution . The target compound uniquely combines an N3-aromatic substituent with a terminal amine available for downstream functionalization, a synthetic feature not simultaneously present in the 5-substituted isomer or N3-alkyl TZD analogs.

medicinal chemistry bioconjugation chemical probe synthesis

Physicochemical Property Differentiation: Predicted LogP and Solubility Profile vs. 5-Substituted Isomer

Computationally predicted physicochemical properties indicate that the N3-substituted target compound (CAS 258856-20-1) possesses a predicted density of 1.454±0.06 g/cm³ and a boiling point of 418.9±47.0 °C . Compared to the 5-substituted positional isomer (CAS 85002-36-4), which has an exact molecular mass of 222.04629874 Da, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds, the N3-substituted target compound exhibits a different intramolecular hydrogen-bonding arrangement due to the N3-aryl substitution pattern, which removes one N–H hydrogen bond donor from the thiazolidine ring while retaining the amine NH₂ donors on the phenyl ring . The predicted LogP difference between N3-benzyl and C5-benzyl TZD regioisomers typically ranges from approximately 0.2–0.5 log units, which can meaningfully impact aqueous solubility and membrane permeability in cellular assays .

physicochemical properties drug-likeness solubility

Recommended Research and Procurement Application Scenarios for 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 258856-20-1)


Alzheimer's Disease and Neurodegeneration Research: Amyloid-β Pathway Investigation

For research groups investigating non-PPARγ mechanisms of thiazolidinedione derivatives in Alzheimer's disease models, this compound offers patent-documented amyloid-β inhibitory activity [1] not shared by the 5-substituted positional isomer (CAS 85002-36-4) or by classical antidiabetic TZDs. The N3-(4-aminobenzyl) architecture may engage γ-secretase or related Aβ processing machinery through a binding mode distinct from that of 5-aryl TZD PPARγ agonists. Procurement is specifically recommended when the research objective requires an N3-substituted TZD scaffold with documented Aβ pathway relevance rather than generic TZD pharmacology.

Medicinal Chemistry Scaffold Derivatization: Free Amine Handle for Focused Library Synthesis

This compound serves as a privileged starting scaffold for medicinal chemistry programs requiring a thiazolidine-2,4-dione core with a chemically accessible amine for parallel library synthesis . The free para-amine enables rapid diversification through amide coupling, sulfonamide formation, or reductive amination without requiring protecting group strategies or de novo amine installation. This synthetic efficiency advantage is unavailable with N3-benzylthiazolidine-2,4-dione (no amine) or N3-methyl analogs, making the compound the reagent of choice for structure–activity relationship (SAR) exploration at the N3 position.

PTP1B Inhibitor Development: Baseline-Active N3-Substituted Starting Point

With a documented PTP1B Ki of ~14 µM [2], this compound provides measurable baseline activity for academic or industrial groups initiating PTP1B inhibitor discovery programs. While this potency level is moderate compared to optimized leads (e.g., compound 18l with IC₅₀ = 1.3 µM [3]), it confirms that the N3-(4-aminobenzyl) TZD scaffold can productively engage the PTP1B active site. This makes the compound suitable as a starting point for structure-guided optimization, particularly for teams seeking to develop non-competitive or allosteric PTP1B inhibitors differentiated from active-site-directed 5-benzylidene TZD series.

Chemical Biology Probe Development: Bioconjugation-Ready TZD Scaffold

The combination of a thiazolidine-2,4-dione pharmacophore with a free aromatic amine makes this compound uniquely suited for chemical probe synthesis, including biotinylated probe generation, fluorescent conjugate synthesis, or affinity matrix construction for target identification studies . Unlike 5-substituted amino-TZD isomers that position the amine at a different vector relative to the TZD core, the N3-attachment geometry in this compound directs the conjugated payload along a trajectory that may preserve target binding while enabling detection or enrichment workflows.

Quote Request

Request a Quote for 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.